2-[4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide
説明
The compound 2-[4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide is a phthalazine-based acetamide derivative characterized by a complex structure. Its core consists of a phthalazine ring substituted with a 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl group at position 2. This phthalazine moiety is linked via an amino group to a phenoxyacetamide scaffold, which includes a terminal acetamide functional group.
特性
IUPAC Name |
2-[4-[[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4S/c1-19-9-10-20(17-25(19)38(35,36)33-15-5-2-6-16-33)27-23-7-3-4-8-24(23)28(32-31-27)30-21-11-13-22(14-12-21)37-18-26(29)34/h3-4,7-14,17H,2,5-6,15-16,18H2,1H3,(H2,29,34)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAOLISJYPEONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methyl-3-(piperidin-1-ylsulfonyl)aniline with phthalic anhydride to form a phthalazinone intermediate. This intermediate is then reacted with 4-aminophenol to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and phthalazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-[4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its effects on cellular processes such as proliferation and apoptosis.
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with structurally analogous acetamide and phthalazine derivatives. These comparisons focus on molecular features, substituent variations, and inferred biological implications.
Structural Analogues of Phthalazine-Acetamide Hybrids
2-(4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide ()
- Key Differences :
- The 4-methoxyphenyl group replaces the 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl substituent on the phthalazine ring.
- Lacks the sulfonamide-piperidine moiety, which may reduce steric bulk and alter solubility.
Methyl {4-methyl-2-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]-pentanoyl} acetate ()
- Key Differences :
- Contains a 4-oxo-3-phenyl-3,4-dihydrophthalazine core instead of the unmodified phthalazine ring.
- Features an ester (methyl acetate) group rather than a terminal acetamide.
- Implications :
Piperazine/Piperidine-Containing Acetamide Derivatives
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
- Key Differences: Replaces the phthalazine-phenoxy scaffold with a piperazine ring and dichlorobenzylsulfanyl substituent. Contains multiple chlorine atoms, enhancing lipophilicity.
- Implications :
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide ()
- Key Differences :
- Incorporates a pyrimidine-pyridine core instead of phthalazine.
- Includes an isopropyl group on the acetamide nitrogen.
- Implications :
N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ()
- Key Differences: Substitutes the phthalazine ring with a fluorophenyl-piperazine moiety. Features an acetylamino group on the phenyl ring.
- Implications :
Research Implications and Limitations
- The piperidin-1-ylsulfonyl group may confer unique solubility and target-binding properties compared to methoxy or halogenated substituents.
- The phthalazine core could interact with nucleic acids or enzymes involved in redox processes, as seen in related cytotoxic phthalazine derivatives .
- Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles, particularly in comparison to piperazine-containing analogues (e.g., ).
生物活性
2-[4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide is a complex organic compound that belongs to a class of molecules often explored for their potential therapeutic applications, particularly in the fields of oncology and neurology. The unique structural features of this compound suggest various modes of action against specific biological targets.
Chemical Structure
The compound's structure includes:
- A phthalazin moiety, which is known for its interaction with various biological targets.
- A piperidinylsulfonyl group that may enhance solubility and bioavailability.
- An acetamide functional group that often plays a role in receptor binding.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | 2-[4-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)phthalazin-1-ylamino]phenoxyacetamide |
The biological activity of compounds similar to 2-[4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide often involves:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of key enzymes in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Potential Therapeutic Applications
Research indicates that compounds with similar structures have been investigated for:
-
Anticancer Activity : Many phthalazin derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Case Study : A study on phthalazin derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for development as anticancer agents.
-
Neurological Disorders : Compounds containing piperidine rings are often explored for their neuroprotective properties.
- Case Study : Research on piperidine derivatives has shown promise in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.
In Vitro and In Vivo Studies
In vitro studies typically assess the cytotoxicity of such compounds using cancer cell lines, while in vivo studies evaluate their efficacy in animal models.
Example Experimental Results
| Study Type | Cell Line/Model | Result |
|---|---|---|
| In Vitro | MCF7 (Breast Cancer) | IC50 = 15 µM |
| In Vivo | Xenograft Model | Tumor volume reduction by 60% |
Q & A
Q. Q. What methodologies address solubility limitations in in vivo studies or formulation development?
- Answer :
- Co-solvent systems : Use PEG-400/water (80:20) for intravenous dosing.
- Nanoformulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation).
- Prodrug design : Introduce phosphate esters for enhanced aqueous solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
